9-Ethoxy-9H-pyrido[3,4-B]indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
9-ethoxypyrido[3,4-b]indole |
InChI |
InChI=1S/C13H12N2O/c1-2-16-15-12-6-4-3-5-10(12)11-7-8-14-9-13(11)15/h3-9H,2H2,1H3 |
InChI Key |
UFXSLOVZMKWGBP-UHFFFAOYSA-N |
Canonical SMILES |
CCON1C2=CC=CC=C2C3=C1C=NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 9 Ethoxy 9h Pyrido 3,4 B Indole
De Novo Synthesis of the 9-Ethoxy-9H-pyrido[3,4-B]indole Core
The construction of the fundamental pyrido[3,4-b]indole skeleton is the initial critical step. This can be achieved through the elaboration of existing ring systems or by employing advanced catalytic methods.
Elaboration of Established Pyrido[3,4-b]indole Ring Systems (e.g., Pictet-Spengler Derivatives)
The Pictet-Spengler reaction stands as a cornerstone in the synthesis of β-carboline frameworks. ljmu.ac.uk This acid-catalyzed reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by cyclization to form a tetrahydro-β-carboline. rsc.org This tetrahydro-β-carboline can then be oxidized to the fully aromatic pyrido[3,4-b]indole core. ljmu.ac.uk
The versatility of the Pictet-Spengler reaction allows for the introduction of substituents at various positions of the β-carboline skeleton by choosing appropriately substituted tryptamine and aldehyde precursors. nih.gov For instance, the use of substituted tryptamines or aldehydes can lead to functionalized tetrahydro-β-carbolines, which are precursors to a wide array of substituted β-carbolines. nih.gov One-pot procedures combining the Pictet-Spengler cyclization with an oxidative aromatization step, for example using manganese dioxide, have been developed for efficient synthesis. d-nb.info
| Precursor 1 | Precursor 2 | Reaction Type | Key Transformation | Resulting Core |
| Tryptamine | Aldehyde/Ketone | Pictet-Spengler | Cyclization | Tetrahydro-β-carboline |
| Substituted Tryptamine | Aldehyde/Ketone | Pictet-Spengler | Cyclization | Substituted Tetrahydro-β-carboline |
| Tryptamine | Methyl Glycolate | Pictet-Spengler/Oxidation | Cyclization & Aromatization | β-carboline |
Application of Advanced Coupling and Functionalization Reactions (e.g., C-H Activation, Mannich)
Modern synthetic methods offer powerful alternatives for constructing and functionalizing the pyrido[3,4-b]indole system. Transition-metal-catalyzed C-H activation has emerged as a highly effective strategy for the direct functionalization of the indole (B1671886) nucleus, providing an atom- and step-economical route. nih.govresearchgate.net This approach allows for the introduction of various substituents at specific positions of the indole ring, which can then be elaborated into the full pyrido[3,4-b]indole structure. For example, palladium-catalyzed C-H alkylation of indoles has been developed, offering a direct way to introduce alkyl groups. rsc.org
The Mannich reaction is another valuable tool for the functionalization of the β-carboline core. researchgate.net This reaction involves the aminoalkylation of an active hydrogen-containing compound, and in the context of β-carbolines, it can be used to introduce aminomethyl groups. For instance, the Mannich reaction of 5-hydroxy-β-carboline with formaldehyde (B43269) and primary amines leads to the formation of novel oxazinopyrimidocarboline derivatives through a bis-aminomethylation-cyclization process. clockss.orgresearchgate.net
| Reaction Type | Key Features | Application to Pyrido[3,4-b]indole |
| C-H Activation | Transition-metal catalyzed, direct functionalization | Introduction of substituents on the indole ring prior to or after cyclization. |
| Mannich Reaction | Aminoalkylation | Functionalization of the β-carboline core, for example, at the C4 position. |
Introduction of the Ethoxy Moiety at the N9 Position: Strategic Considerations
Once the pyrido[3,4-b]indole core is established, the next crucial step is the introduction of the ethoxy group at the N9 position. This is typically achieved through nucleophilic substitution or direct alkylation strategies.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the indole nitrogen (N9) provide a direct route to N-substituted β-carbolines. While direct substitution on the nitrogen of a neutral indole ring can be challenging, activation of the indole nucleus can facilitate this process. For instance, the formation of an indolyl cation can render the N1 position susceptible to attack by nucleophiles. clockss.org In some cases, reactions involving 1-hydroxyindoles have been shown to proceed via an SN1-type mechanism, allowing for the introduction of various nucleophiles at the nitrogen. clockss.orgcore.ac.uk
Alkylation Strategies
Direct alkylation of the N9 position of the pyrido[3,4-b]indole ring is a common and effective method for introducing the ethoxy group. This typically involves the deprotonation of the N-H bond using a suitable base to generate a nucleophilic indolide anion, which then reacts with an electrophilic source of the ethyl group, such as ethyl iodide or diethyl sulfate. The choice of base and reaction conditions is crucial to ensure selective N9-alkylation over potential C-alkylation. Studies on the alkylation of indoles have shown that the regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. amazonaws.com
| Strategy | Reagents | Key Considerations |
| Nucleophilic Substitution | Activated indole derivative, ethanol/ethoxide | Requires activation of the indole ring. |
| Alkylation | Pyrido[3,4-b]indole, Base (e.g., NaH), Ethylating agent (e.g., C2H5I) | Choice of base and solvent is critical for selectivity. |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of sustainable chemistry, there is a growing interest in developing environmentally friendly methods for the synthesis of β-carboline derivatives. acs.org Green chemistry approaches focus on the use of less hazardous reagents, alternative energy sources, and more efficient reaction conditions. researchgate.net
For the synthesis of the β-carboline core, several green methods have been reported. These include the use of microwave irradiation and ultrasonic irradiation to accelerate reactions and reduce energy consumption. researchgate.net The use of heterogeneous catalysts, such as Fe(III)-montmorillonite, offers advantages in terms of easy recovery and reusability. researchgate.net Furthermore, performing reactions in greener solvents like water or deep eutectic solvents (DESs) is being explored. acs.orgsamipubco.com For instance, the Pictet-Spengler reaction has been successfully carried out in water using citric acid or tartaric acid as a biodegradable catalyst. samipubco.comnih.gov A patent also describes a green synthesis method for β-carboline compounds using hydrogen peroxide as an oxidative decarboxylation agent. google.com
| Green Approach | Example | Advantages |
| Alternative Energy | Microwave irradiation, Ultrasonic irradiation | Reduced reaction times, lower energy consumption. researchgate.net |
| Green Catalysts | Fe(III)-montmorillonite, Citric Acid, Tartaric Acid | Recyclable, biodegradable, reduced waste. researchgate.netsamipubco.com |
| Green Solvents | Water, Deep Eutectic Solvents (DESs) | Reduced use of volatile organic compounds. acs.orgsamipubco.com |
| Safer Reagents | Hydrogen Peroxide | Environmentally benign oxidizing agent. google.com |
Stereoselective Synthesis of Chiral this compound Analogues
The stereoselective synthesis of chiral this compound analogues is a specialized area of research that builds upon the foundational principles of asymmetric synthesis. The primary challenge lies in controlling the three-dimensional arrangement of atoms around the newly formed stereocenter, often the C1 position of the pyrido[3,4-b]indole core.
One conceptual approach involves the diastereoselective Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydro-β-carbolines. In this strategy, a chiral amine derived from tryptophan or a related indole-containing precursor is condensed with an appropriate aldehyde. The inherent chirality of the starting material can influence the stereochemical course of the cyclization, leading to the preferential formation of one diastereomer. Subsequent N-ethoxylation would then yield the target chiral 9-ethoxy derivative.
A more versatile and widely applicable strategy is the use of chiral catalysts. Asymmetric catalysis offers the advantage of generating significant quantities of the desired enantiomer from achiral starting materials, using only a substoichiometric amount of a chiral catalyst. For the synthesis of chiral this compound analogues, this could involve an enantioselective Pictet-Spengler reaction catalyzed by a chiral Brønsted acid or a transition metal complex. The catalyst creates a chiral environment that favors the formation of one enantiomer of the cyclic product over the other.
Recent advancements in organocatalysis have provided powerful tools for asymmetric transformations. Chiral phosphoric acids, for instance, have emerged as highly effective catalysts for a variety of enantioselective reactions, including the Pictet-Spengler reaction. The application of such catalysts to the synthesis of this compound analogues represents a promising avenue for future research.
The following table summarizes hypothetical research findings for the stereoselective synthesis of a representative chiral this compound analogue, illustrating the types of data that are critical in evaluating the success of these synthetic methodologies.
| Entry | Chiral Catalyst/Auxiliary | Aldehyde Substrate | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-TRIP | Benzaldehyde | Toluene | -20 | 85 | 92 |
| 2 | Chiral Phosphoric Acid A | 4-Nitrobenzaldehyde | Dichloromethane (B109758) | 0 | 91 | 95 |
| 3 | (S)-Proline | Acetaldehyde | DMSO | 25 | 78 | 88 |
| 4 | Rh/(R)-BINAP | Glyoxylic acid ethyl ester | THF | -10 | 82 | 90 |
Table 1: Hypothetical Data for the Stereoselective Synthesis of Chiral 1-Substituted-9-Ethoxy-9H-pyrido[3,4-b]indole Analogues. This table is for illustrative purposes to show the type of data generated in stereoselective synthesis research.
The development of robust and efficient stereoselective synthetic routes to chiral this compound analogues is an ongoing endeavor. The successful implementation of asymmetric catalysis and chiral auxiliary-based methods will undoubtedly pave the way for the discovery of novel compounds with unique biological properties and potential applications in medicine. Future work in this area will likely focus on expanding the substrate scope, improving the enantioselectivities, and exploring the biological activities of these fascinating chiral molecules.
Advanced Spectroscopic and Structural Characterization Techniques for 9 Ethoxy 9h Pyrido 3,4 B Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Atom Connectivity and Stereochemistry
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the connectivity of atoms.
Proton (¹H) NMR Spectroscopy
A ¹H NMR spectrum for 9-Ethoxy-9H-pyrido[3,4-b]indole would be expected to show distinct signals for each unique proton in the molecule. The spectrum would feature signals corresponding to the aromatic protons on the fused pyrido-indole ring system. Additionally, the ethoxy group (-O-CH₂-CH₃) at the N-9 position would produce a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their integration values corresponding to a 2:3 ratio. The chemical shifts of these signals would provide information about the electronic environment of the protons.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The aromatic region would display a number of signals for the carbons in the β-carboline core. The ethoxy group would be identified by two distinct signals in the aliphatic region of the spectrum, corresponding to the methylene carbon (adjacent to the oxygen) and the terminal methyl carbon.
Advanced 2D NMR Experiments (e.g., COSY, NOESY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the structure, a series of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic rings and the ethoxy group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the placement of the ethoxy group on the indole (B1671886) nitrogen (N-9) by observing a correlation from the methylene protons of the ethoxy group to the adjacent carbon atoms in the indole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to confirm the three-dimensional structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental formula of a compound with high accuracy. For this compound (C₁₃H₁₂N₂O), HRMS would provide an exact mass measurement of its molecular ion [M]⁺ or, more commonly, its protonated form [M+H]⁺. This experimentally determined exact mass would be compared to the calculated theoretical mass to confirm the elemental composition.
Furthermore, tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. This fragmentation pattern serves as a molecular fingerprint and provides structural information, such as the loss of the ethoxy group or fragments from the carboline core. This technique is extensively used for identifying related β-carboline alkaloids. nist.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would be expected to show several characteristic absorption bands:
C-H stretching vibrations for the aromatic rings and the aliphatic ethoxy group.
C=C and C=N stretching vibrations within the aromatic pyrido-indole ring system.
A strong C-O stretching vibration corresponding to the ether linkage of the ethoxy group.
The absence of a significant N-H stretching band around 3300-3500 cm⁻¹ would confirm the substitution at the 9-position of the indole ring.
X-ray Diffraction Crystallography for Definitive Solid-State Structural Determination
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide definitive proof of its molecular structure. The analysis would yield precise bond lengths, bond angles, and torsional angles. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as stacking of the aromatic rings. This method has been successfully used to establish the structures of other β-carboline derivatives.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation of the target compound from reaction byproducts, unreacted starting materials, and other impurities. The choice of method depends on the scale of the purification and the physicochemical properties of the compounds in the mixture.
Column Chromatography:
Flash column chromatography is a widely utilized and effective method for the purification of pyrido[3,4-b]indole derivatives on a preparative scale. nih.gov This technique relies on the differential adsorption of compounds onto a solid stationary phase, typically silica (B1680970) gel, and their subsequent elution with a liquid mobile phase. The polarity of the solvent system is a critical parameter that is optimized to achieve efficient separation.
For the purification of various substituted 9H-pyrido[3,4-b]indoles, a common practice involves the use of a gradient elution system. For instance, in the synthesis of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, purification was achieved using a methanol (B129727) in dichloromethane (B109758) gradient (0–20%). nih.gov Similarly, the purification of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives has been accomplished using a methanol/chloroform eluent. scispace.com The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC), which allows for the identification and collection of fractions containing the pure product. scispace.com
| Stationary Phase | Mobile Phase System | Compound Class | Reference |
| Silica Gel 60 (230–400 mesh) | 0–20% Methanol in Dichloromethane | 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole | nih.gov |
| Silica Gel | Methanol/Chloroform | 3-Substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives | scispace.com |
| Silica Gel | Petroleum ether/Ethyl acetate (B1210297) (9:1) | 5,6-Dimethyl-5,6,7,12-tetrahydrobenzo nist.govgoogle.comcyclohepta[b]indol-12-one | clockss.org |
| Silica Gel | Petroleum ether/Methylene chloride (4:6) | Substituted cyclohepta[b]indol-one derivatives | clockss.org |
High-Performance Liquid Chromatography (HPLC):
For analytical purposes and for the isolation of highly pure compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, is particularly common for the analysis and purification of pyrido[3,4-b]indole derivatives.
In the characterization of tryptophan photoproducts, which include complex pyrido[3,4-b]indole structures, RP-HPLC was instrumental in separating a multitude of components. nih.gov A typical mobile phase for such separations consists of a gradient of acetonitrile (B52724) in water, often with a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape and resolution. nih.gov The use of a diode-array detector (DAD) or a mass spectrometer (MS) as the detector allows for the simultaneous acquisition of UV-Vis spectra and mass data, aiding in the identification of the eluted compounds.
| Column | Mobile Phase | Detection | Application | Reference |
| Zorbax SB-AQ C18 (2.1 × 100 mm, 1.8 µm) | Gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water | Time-of-Flight Mass Spectrometry (TOF-MS) | Analysis of tryptophan photoproducts | nih.gov |
| Not specified | Acetonitrile/Water gradient | EROD activity assay | Fractionation of bioactive compounds | nih.gov |
The purity of the isolated this compound would typically be assessed by analytical HPLC, where a sharp, symmetrical peak at a specific retention time would indicate a high degree of purity. The integration of the peak area in the chromatogram allows for a quantitative determination of purity, often exceeding 98% for well-purified research compounds. tcichemicals.com
Mechanistic Investigations of 9 Ethoxy 9h Pyrido 3,4 B Indole and Its Derivations
Reaction Mechanism Elucidation in 9-Ethoxy-9H-pyrido[3,4-B]indole Synthesis and Transformation
The synthesis of the this compound scaffold and its derivatives is a sophisticated process, hinging on well-established yet adaptable reaction mechanisms. The formation of the core structure and the introduction of specific functional groups like the ethoxy moiety are governed by precise chemical principles.
The introduction of an ethoxy group onto the pyrido[3,4-b]indole skeleton, specifically at the N-9 position, is typically achieved by utilizing a precursor that already contains the desired substituent rather than through direct modification of the final heterocycle.
A primary strategy involves starting with a tryptamine (B22526) derivative that is already substituted on the indole (B1671886) ring. For instance, a 5-ethoxy-tryptamine could be used as the starting material in a Pictet-Spengler reaction. In this pathway, the ethoxy group is positioned on the benzene (B151609) ring portion of the final β-carboline structure.
Alternatively, to achieve the specific N-9 ethoxy substitution, a pre-formed 9H-pyrido[3,4-b]indole (norharman) can be N-alkylated. This pathway would involve the deprotonation of the N-9 proton using a suitable base, such as sodium hydride (NaH), to form an indolide anion. This nucleophilic anion can then react with an ethylating agent, like ethyl iodide or diethyl sulfate, to introduce the ethoxy group at the desired position. However, this reaction requires careful control to avoid competing reactions at other sites on the heterocyclic ring system.
The foundational reaction for constructing the tricyclic pyrido[3,4-b]indole core is the Pictet-Spengler reaction. nih.govsciforum.net This acid-catalyzed reaction provides a reliable method for synthesizing tetrahydro-β-carbolines (THBCs), which can then be aromatized to the final β-carboline structure. d-nb.info
The mechanism proceeds through several key steps:
Imine/Iminium Ion Formation: The reaction begins with the condensation of a tryptamine derivative with an aldehyde or ketone. Under acidic conditions, this forms a Schiff base, which is then protonated to generate a reactive electrophilic iminium ion. nih.govanalis.com.my
Intramolecular Cyclization: The electron-rich indole nucleus, specifically the C2 position, acts as a nucleophile and attacks the iminium ion in an intramolecular electrophilic aromatic substitution. researchgate.net This key ring-closing step, known as a 6-endo-trig cyclization, forms the new six-membered pyridine (B92270) ring, resulting in a spirocyclic intermediate. nih.govanalis.com.my
Rearrangement and Deprotonation: The spiroindolenine intermediate rapidly rearranges to form the more stable tetrahydro-β-carboline skeleton. Subsequent deprotonation re-establishes the aromaticity of the indole system.
Aromatization: If the fully aromatic β-carboline is the target, the synthesized tetrahydro-β-carboline intermediate must undergo an oxidation step. This dehydrogenation removes hydrogens from the newly formed ring, creating a fully aromatic pyridine ring fused to the indole core. d-nb.infoanalis.com.my
This biosynthetic-like approach is fundamental to the synthesis of a vast array of natural and synthetic β-carbolines. sciforum.netd-nb.info
The choice of catalysts and reagents is critical in directing the synthesis of pyrido[3,4-b]indoles, influencing reaction rates, yields, and the introduction of specific functionalities.
| Reagent/Catalyst | Role in Synthesis | Mechanism of Action | Source(s) |
| Acid Catalysts (e.g., TFA, HCl, Acetic Acid) | Promotion of Pictet-Spengler Reaction | Protonates the carbonyl group of the aldehyde/ketone, facilitating nucleophilic attack by the amine to form the iminium ion necessary for cyclization. | sciforum.netnih.govdepaul.edu |
| Manganese Dioxide (MnO₂) | Oxidizing Agent | Facilitates the final aromatization step, converting the tetrahydro-β-carboline intermediate into the fully aromatic β-carboline core in one-pot procedures. | d-nb.info |
| Potassium Dichromate (K₂Cr₂O₇) | Oxidizing Agent / Decarboxylation | Used in the presence of acetic acid to drive the oxidation and decarboxylation of the tetrahydro-β-carboline intermediate to the aromatic β-carboline. | analis.com.my |
| Coupling Agents (e.g., EDCI, HOBt) | Amide Bond Formation | Activates carboxylic acid groups on β-carboline derivatives to facilitate the formation of amide linkages with various amines, enabling the synthesis of diverse derivatives. | bhu.ac.in |
| Bases (e.g., Sodium Hydride, NaH) | N-Alkylation | Acts as a strong base to deprotonate the N-9 position of the indole ring, creating a nucleophilic anion for subsequent alkylation reactions. | analis.com.my |
The strategic use of these reagents allows for high efficiency and selectivity. For example, one-pot methods utilizing manganese dioxide combine the Pictet-Spengler cyclization with in-situ oxidative aromatization, streamlining the synthesis. d-nb.info Similarly, acid catalysts are essential; their concentration can influence the reaction rate, with stronger acids or "superacids" sometimes required for less reactive substrates. depaul.edu
Molecular Interactions and Mechanistic Pathways of this compound at a Biological Level
Derivatives of the pyrido[3,4-b]indole scaffold exhibit significant biological activity, often by precisely interacting with specific protein targets and modulating key cellular pathways. While data specific to this compound is limited, studies on closely related analogs provide substantial mechanistic insights.
Research has identified several molecular targets for pyrido[3,4-b]indole derivatives, with binding interactions elucidated through computational modeling and biological assays.
MDM2 Oncoprotein: A prominent target for anticancer pyrido[3,4-b]indole derivatives is the Murine Double Minute 2 (MDM2) oncoprotein, a key negative regulator of the p53 tumor suppressor. Computational docking studies have revealed the specific binding modes of these compounds within the MDM2-p53 binding pocket. These interactions are crucial for disrupting the MDM2-p53 interaction and restoring p53 function.
| Interaction Type | MDM2 Residue(s) | Role of Interaction | Source(s) |
| Hydrogen Bonding | Tyr106 | The methoxy (B1213986) group at C6 of the pyridoindole derivative forms a hydrogen bond, anchoring the molecule in the binding pocket. | d-nb.inforesearchgate.netbeilstein-journals.org |
| Hydrophobic Interactions | Val93, Leu54, Ile99 | Hydrophobic regions of the derivative interact with these residues, contributing to binding affinity and stability. | d-nb.inforesearchgate.netbeilstein-journals.org |
| Pi-Pi Stacking | Tyr100, His96 | The aromatic rings of the pyridoindole core engage in pi-pi stacking interactions with the aromatic side chains of these residues. | d-nb.inforesearchgate.netbeilstein-journals.org |
Notably, substitutions at the N-9 position, such as a methyl group, have been shown to disrupt critical hydrogen bonding interactions, highlighting the sensitivity of the binding mode to structural modifications. d-nb.infobeilstein-journals.org
Aryl Hydrocarbon Receptor (AHR): Another identified target for this class of compounds is the Aryl Hydrocarbon Receptor (AHR). The related compound 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI) has been shown to be an AHR activator. nih.gov This suggests that other pyrido[3,4-b]indoles could also interact with this receptor, which is a ligand-activated transcription factor involved in regulating genes for xenobiotic metabolism and other cellular processes.
The interaction of pyrido[3,4-b]indole derivatives with their molecular targets triggers downstream effects on specific biochemical pathways, leading to their observed biological activities.
Cell Cycle Arrest: A key mechanistic feature of the MDM2-inhibiting pyrido[3,4-b]indole derivatives is the induction of a potent and selective G2/M cell cycle phase arrest in cancer cells. d-nb.inforesearchgate.netbeilstein-journals.org By inhibiting MDM2, these compounds prevent the degradation of p53. The stabilized p53 can then transcriptionally activate its target genes, including those that halt the cell cycle to prevent the proliferation of damaged cells. This targeted disruption of the cell cycle is a primary mechanism behind their broad-spectrum anticancer activity. d-nb.info
Modulation of AHR-Mediated Pathways: For derivatives that act as AHR agonists, a distinct pathway is modulated. Activation of AHR leads to the induction of cytochrome P450 enzymes, particularly CYP1A1. nih.govsciforum.net This is observed through increased 7-ethoxyresorufin-O-deethylase (EROD) activity, a common biomarker for AHR activation. nih.gov This pathway is central to the metabolism of foreign compounds but also plays a role in cell growth and differentiation, indicating another avenue through which these compounds can exert biological effects.
Induction of Autophagy and Apoptosis: Related β-carbolines like harmol (B1672944) have been shown to induce apoptotic cell death in cancer cells through the activation of caspase-8. sciforum.net This suggests that some pyrido[3,4-b]indole derivatives may also be capable of directly initiating programmed cell death pathways, independent of or in concert with p53-mediated apoptosis.
Enzyme Inhibition Kinetics and Mechanisms
Derivatives of 9H-pyrido[3,4-b]indole have been identified as potent inhibitors of several key enzymes, demonstrating diverse mechanisms of action. These interactions are often characterized by high affinity and specificity, driven by the unique structural features of the tricyclic ring system.
One of the significant targets for this class of compounds is the Murine Double Minute 2 (MDM2) protein. The MDM2 protein is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. Inhibition of the MDM2-p53 interaction is a key strategy in cancer therapy. A series of pyrido[3,4-b]indole derivatives were designed as MDM2 inhibitors. longdom.orgnih.gov One such derivative, SP-141, showed strong binding to the MDM2 protein and potent activity against several human breast cancer cell lines. nih.gov This compound was found to inhibit MDM2 expression and promote its autoubiquitination and subsequent degradation. nih.gov Computational docking studies suggested that the interaction involves hydrogen bonding and hydrophobic interactions within the p53 binding pocket of MDM2. Specifically, substitutions at the C1 and C6 positions of the pyrido[3,4-b]indole core were found to be critical for potent activity, with IC50 values reaching the nanomolar range against various cancer cell lines. researchgate.netnih.gov
Another major enzyme family inhibited by β-carboline derivatives is Monoamine Oxidase (MAO). Harmine (B1663883), a naturally occurring β-carboline with a methoxy group at the C7 position, is a well-known potent and reversible inhibitor of MAO-A. nih.gov Molecular dynamics studies based on the crystal structure of MAO-A with bound harmine reveal that the inhibition is driven by hydrophobic interactions of the aromatic rings and specific hydrogen bonding involving the pyridine and pyrrole (B145914) nitrogens of the β-carboline core. nih.gov
Furthermore, derivatives of the related β-carboline scaffold have been investigated as inhibitors of other enzymes, including Plasmodium falciparum ferredoxin-NADP(+) reductase (PfFNR), which is crucial for the parasite's survival. nih.gov Some derivatives have also been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism.
Table 1: Enzyme Inhibition by 9H-pyrido[3,4-b]indole Derivatives This table presents data for derivatives of the core 9H-pyrido[3,4-b]indole structure.
| Compound/Derivative Class | Target Enzyme | Inhibition Metric (Ki / IC50) | Mechanism Highlights |
|---|---|---|---|
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | MDM2 | IC50: 80 nM (Breast Cancer) | Binds to p53 pocket, induces G2/M cell cycle arrest. researchgate.netnih.gov |
| SP-141 | MDM2 | Not specified | Promotes MDM2 autoubiquitination and degradation. nih.gov |
| Harmine (7-Methoxy-1-methyl-9H-pyrido[3,4-b]indole) | MAO-A | Ki: 0.005 µM | Reversible inhibitor; H-bonding and hydrophobic interactions in active site. nih.gov |
| β-Carboline Derivatives | PfFNR | IC50: µM range | Interrupts electron transfer in essential biosynthetic pathways. nih.gov |
Receptor Activation or Antagonism Profiling
The 9H-pyrido[3,4-b]indole scaffold is also capable of interacting with cellular receptors, acting as either an agonist or antagonist to modulate signaling pathways. A prominent example is the activation of the Aryl Hydrocarbon Receptor (AHR).
Table 2: Receptor Activation by a 9H-pyrido[3,4-b]indole Derivative This table presents data for a specific derivative of the core 9H-pyrido[3,4-b]indole structure.
| Compound | Receptor | Assay | Potency (EC50) | Cell Line |
|---|---|---|---|---|
| 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI) | Aryl Hydrocarbon Receptor (AHR) | EROD Induction | Higher than FICZ* | Hepa1c1c7, Chick Embryo Hepatocytes |
Note: FICZ (6-formylindolo[3,2-b]carbazole) is another potent AHR agonist. The study notes IPI has a higher EC50 value (lower potency) but is present in larger quantities. nih.govnih.gov
Isotopic Labeling Studies for Mechanistic Pathway Tracing
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracing metabolic pathways. princeton.edu By replacing specific atoms with their heavier isotopes (e.g., hydrogen with deuterium), researchers can track the transformation of molecules and identify bond-breaking and bond-forming steps.
In the context of indole-containing structures like 9H-pyrido[3,4-b]indole, deuterium (B1214612) labeling has been instrumental. For instance, a programmable and selective deuteration of indoles has been developed using palladium catalysis in the presence of deuterated acetic acid (CD₃CO₂D). nih.gov This method allows for hydrogen-isotope exchange at specific positions on the indole ring. Subsequent reactions can selectively remove the isotopic label from one position, affording specifically labeled C2-deuterated indoles. nih.gov Such labeled precursors are invaluable for studying the mechanisms of subsequent reactions, such as the Pictet-Spengler reaction used to form the β-carboline core, or for use as internal standards in mass spectrometry.
Deuterium labeling has also been used to substantiate proposed fragmentation mechanisms in the mass spectrometric analysis of β-carbolines. By comparing the mass spectra of labeled and unlabeled compounds, fragmentation pathways can be confirmed. Furthermore, labeling experiments have been key in understanding the catalytic cycles of metal-catalyzed reactions, such as the rhodium-catalyzed synthesis of carboline isomers, where deuterium scrambling patterns can reveal the nature of the organometallic intermediates. acs.org These approaches provide precise insights into reaction intermediates and transition states that are often difficult to observe directly.
Based on a comprehensive review of available scientific literature, it is not possible to generate an article that focuses solely on the computational chemistry and in silico modeling of the specific chemical compound “this compound” according to the detailed outline provided.
The search for research findings specific to this exact molecule yielded no results for the requested computational analyses, including:
Density Functional Theory (DFT) studies
Frontier Molecular Orbital (FMO) analysis
Natural Bond Orbital (NBO) analysis
Molecular docking and dynamics simulations
While computational studies have been performed on the parent scaffold, 9H-pyrido[3,4-b]indole (also known as norharman), and its various other derivatives (e.g., substitutions at the C1, C3, or C6 positions), these findings are not applicable to the unique electronic and structural properties of the 9-ethoxy variant. longdom.orgresearchgate.netnih.govunimi.it Generating content based on these related but distinct compounds would not be scientifically accurate for the specified subject.
Therefore, the creation of a factually-based article with detailed research findings and data tables as requested is not feasible due to the absence of published studies on this compound in the specified areas of computational chemistry.
Computational Chemistry and in Silico Modeling of 9 Ethoxy 9h Pyrido 3,4 B Indole
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
QSAR studies on β-carboline derivatives have been instrumental in elucidating the relationship between the chemical structure and biological activity, particularly in the context of anticancer properties. These models are crucial for designing new, more potent compounds.
Both 2D and 3D-QSAR models have been developed for various series of β-carboline derivatives to predict their cytotoxic activities against different cancer cell lines.
2D-QSAR: These models have highlighted the importance of specific physicochemical properties and structural indices. For instance, a 2D-QSAR study on β-carboline derivatives indicated that the count of hydrogen bond donors (like -NH2, -SH groups) and the SaaaCE index, which relates to the presence of thiadiazole or oxadiazole groups, positively contribute to the biological activity. mdpi.com
3D-QSAR: Three-dimensional QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided more detailed insights into the spatial arrangement of substituents on the β-carboline scaffold. One study on a set of 47 β-carboline derivatives yielded robust CoMFA and CoMSIA models for antitumor activity. nih.gov The statistical significance of these models underscores their predictive power.
| 3D-QSAR Model | q² | r² | Significance |
| CoMFA | 0.513 | 0.862 | The CoMFA model demonstrated good internal predictive ability (q²) and a high degree of correlation between predicted and actual activity (r²). nih.gov |
| CoMSIA | 0.503 | 0.831 | The CoMSIA model also showed strong predictive capacity, supporting the findings of the CoMFA model. nih.gov |
| SW kNN MFA | 0.743 | 0.721 | A Step Wise K Nearest Neighbour Molecular Field Analysis (SW kNN MFA) model showed high predictive ability for antitumor activity. researchgate.net |
These 3D-QSAR models have consistently indicated that substitutions at positions 1, 2, 3, 7, and 9 of the β-carboline ring are critical for antitumor activity. nih.govresearchgate.net Specifically, research has shown that a short alkyl or benzyl (B1604629) substituent at position-9 can significantly increase antitumor effects. researchgate.net This finding is particularly relevant for 9-Ethoxy-9H-pyrido[3,4-b]indole, suggesting that the ethoxy group at this position could play a crucial role in its biological profile. Furthermore, docking studies have suggested that an N9-methyl group can disrupt important binding interactions, such as hydrogen bonds involving the N9 hydrogen, which could be relevant for the 9-ethoxy derivative as well. researchgate.netlongdom.org
Another 3D-QSAR study focusing on pyrido[3,4-b]indole derivatives as inhibitors of colon cancer cell proliferation also yielded a successful model for the HCT116 cell line. nih.gov
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This approach has been applied to β-carboline derivatives to guide the discovery of new active compounds.
A 3D-QSAR study based on pharmacophore alignment for a series of pyrido[3,4-b]indole derivatives resulted in a four-point pharmacophore model. nih.gov This model, which was successful for the HCT116 colon cancer cell line, consists of one hydrogen bond donor (D) and three ring (R) elements. nih.gov The development of such models is crucial for virtual screening, a computational method used to search large libraries of compounds for molecules that match the pharmacophore and are therefore likely to be active.
The general pharmacophoric features identified for the antitumor activity of β-carboline derivatives include:
Hydrogen Bond Acceptors/Donors: The pyridine (B92270) nitrogen atom often acts as a hydrogen bond acceptor, while the pyrrole (B145914) nitrogen can act as a hydrogen bond donor. nih.gov
Hydrophobic Regions: The planar β-carboline ring system contributes to hydrophobic interactions. nih.gov
Substituent Effects: The nature and position of substituents can modulate the electronic and steric properties, influencing binding affinity. For instance, bulky groups at certain positions have been found to be favorable for activity. mdpi.com
Virtual screening efforts based on such pharmacophore models, as well as docking studies, have been employed to identify novel β-carboline derivatives with potential anticancer activity. nih.govnih.gov These computational approaches help in prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.
Structure Activity Relationship Sar Studies of 9 Ethoxy 9h Pyrido 3,4 B Indole Derivatives
Correlating Structural Modifications of the Pyrido[3,4-b]indole Scaffold with Modulated Biological Activity
The pyrido[3,4-b]indole, or β-carboline, scaffold is a key structural element in numerous natural alkaloids and synthetic compounds, exhibiting a wide array of significant physiological and therapeutic activities. nih.gov Modifications to this core structure have been shown to modulate its biological effects, leading to the development of potent agents for various diseases.
Research has demonstrated that the pyrido[3,4-b]indole framework is a privileged scaffold for discovering new bioactive molecules. nih.govnih.gov For instance, derivatives of this scaffold have been investigated for their anticancer, anti-leishmanial, antifilarial, antimicrobial, and neuroprotective properties. nih.govnih.gov The biological activity is highly dependent on the nature and position of substituents on the tricyclic system.
Studies on anticancer activity have revealed that the antiproliferative effects of pyrido[3,4-b]indole derivatives can vary dramatically with small structural changes, with IC50 values ranging from nanomolar to micromolar concentrations. nih.gov These compounds have shown efficacy against aggressive cancers such as pancreatic, triple-negative breast, and lung cancers, as well as melanoma. nih.govresearchgate.net Similarly, in the context of anti-leishmanial agents, specific substitutions on the pyrido[3,4-b]indole core have led to compounds with potent activity against Leishmania donovani and Leishmania infantum. nih.govaablocks.com
The versatility of the pyrido[3,4-b]indole scaffold allows for the fine-tuning of its pharmacological profile, making it a subject of extensive research in medicinal chemistry. The strategic placement of various functional groups can enhance potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics.
The Role of the Ethoxy Group at the 9-Position in Conferring Specific Biological Effects
While direct studies focusing exclusively on the 9-ethoxy group are limited in the reviewed literature, the influence of substituents at the N9 position of the pyrido[3,4-b]indole core is a critical aspect of its SAR. The nitrogen at position 9 is part of the indole (B1671886) ring, and its substitution can significantly alter the molecule's electronic properties, steric profile, and potential for hydrogen bonding.
For instance, research on anticancer derivatives has shown that an unsubstituted N9 position, with its hydrogen atom, is crucial for binding interactions. nih.govresearchgate.net Computational docking studies on MDM2 inhibitors indicated that the N9-hydrogen is involved in key hydrogen-bonding interactions within the target's binding pocket. nih.govresearchgate.net The introduction of a methyl group at the N9 position (N9-methyl) was found to disrupt these essential binding interactions, likely due to steric hindrance and the loss of the hydrogen bond donor capability. nih.govresearchgate.net
Influence of Substituents at C1, C3, and Other Positions on the 9-Ethoxy-9H-pyrido[3,4-b]indole Core
The biological activity of pyrido[3,4-b]indole derivatives is profoundly influenced by the nature and position of substituents on the core structure, particularly at positions C1, C3, and C6.
Substituents at C1: The C1 position is a key site for modification to enhance biological activity. In the context of anticancer agents, large aromatic systems at C1 are often favored. researchgate.net Studies have shown that a 1-naphthyl group at the C1 position, combined with a methoxy (B1213986) group at C6, results in some of the most potent antiproliferative compounds. nih.govresearchgate.net Replacing the 1-naphthyl group with other aromatic systems, such as a 4-quinolyl substituent, can also yield potent compounds. researchgate.net In contrast, monocyclic aromatic substituents at C1 generally lead to a decrease in activity, suggesting that a bicyclic aromatic or heteroaromatic system is necessary for potent antiproliferative effects. researchgate.net For antifilarial activity, the presence of an aryl substituent at C1 has been shown to enhance efficacy. nih.gov
Substituents at C3: The C3 position is another critical point for substitution. In the development of antifilarial agents, the presence of a carbomethoxy group at position C3 was found to effectively enhance activity. nih.gov For anti-leishmanial agents, derivatives with an N-alkylcarboxamide group at the C3 position have displayed potent activity. aablocks.com The synthesis of various 3-substituted β-carbolinones has also been explored, indicating the versatility of this position for introducing diverse functional groups. researchgate.net
Substituents at Other Positions (e.g., C6): The C6 position on the indole ring has also been a target for SAR studies. For anticancer derivatives, a methoxy group at C6 was found to be optimal for activity in combination with a 1-naphthyl group at C1. researchgate.net Replacing the C6-methoxy group with an electron-withdrawing trifluoromethoxy group led to a drastic reduction in antiproliferative activity. researchgate.net This highlights the sensitive electronic requirements for potent biological activity.
The following table summarizes the impact of various substitutions on the anticancer activity of pyrido[3,4-b]indole derivatives against different cancer cell lines.
| Compound ID | C1-Substituent | C6-Substituent | HCT116 (IC₅₀ µM) | HPAC (IC₅₀ µM) | MIA PaCa-2 (IC₅₀ µM) | MDA-MB-468 (IC₅₀ µM) |
| 11 | 1-Naphthyl | Methoxy | 0.13 | 0.23 | 0.20 | 0.08 |
| 2 | 4-Quinolyl | H | 0.51 | 0.56 | 0.49 | N/A |
| 7 | Isoquinoline | H | 5.70 | 7.37 | 4.70 | N/A |
| 34 | 1-Naphthyl | N-methylsulfonamidylmethylene | N/A | >1.0 | 0.58 | >1.0 |
| 45 | 1-Naphthyl | Trifluoromethoxy | >10 | >10 | >10 | >10 |
Data sourced from Patil et al., 2017. researchgate.net
Designing Analogues for Enhanced Potency and Selectivity Based on SAR Insights
The design of novel analogues of pyrido[3,4-b]indoles with enhanced potency and selectivity is guided by the extensive SAR data available. By understanding which structural features are critical for biological activity, medicinal chemists can rationally design new compounds with improved therapeutic profiles.
A key strategy involves the molecular hybridization of the pyrido[3,4-b]indole scaffold with other pharmacophores. For example, combining the β-carboline core with a piperazine (B1678402) moiety has been explored to create new anti-leishmanial agents. aablocks.com This approach aims to leverage the favorable properties of both structural motifs to create a more effective drug candidate.
For anticancer agents targeting tubulin polymerization, new 9-aryl-5H-pyrido[4,3-b]indole derivatives have been designed. nih.gov Molecular docking studies can help to visualize how these compounds bind to their target, such as the colchicine (B1669291) binding site on tubulin, and guide the design of new analogues with improved binding affinity. nih.gov Similarly, for compounds targeting the MDM2-p53 interaction, computational modeling plays a crucial role in identifying the key interactions that need to be optimized. nih.govresearchgate.net
The optimization of substituents at key positions is another important aspect of analogue design. As discussed previously, the choice of substituent at C1, C3, C6, and N9 can have a dramatic impact on activity. For instance, knowing that a large aromatic group at C1 and a methoxy group at C6 are beneficial for anticancer activity provides a clear starting point for designing new, more potent compounds. researchgate.net The design of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole triazole derivatives as potent TRPV1 antagonists is another example of how systematic optimization of different regions of the molecule can lead to highly potent and selective compounds. nih.gov
Structure-Fluorescence Activity Relationships of Functionalized Pyrido[3,4-b]indoles
Functionalized pyrido[3,4-b]indoles not only possess diverse biological activities but can also exhibit interesting photophysical properties, making them useful as fluorescent probes. The relationship between the structure of these compounds and their fluorescence characteristics is an active area of research.
The introduction of electron-donating and electron-withdrawing groups into the pyrido[3,4-b]indole scaffold can create "push-pull" fluorophores. nih.gov These systems can exhibit a planarized intramolecular charge-transfer (PLICT) state, which influences their fluorescence quantum yield and solvatochromic properties. nih.gov For example, some derivatives show a gradual increase in luminescence quantum yield with increasing solvent polarity. nih.gov
The fluorescence properties of pyrido[3,4-b]indole derivatives can also be modulated by their interaction with other molecules. For instance, a julolidine-structured pyrido[3,4-b]indole dye has been designed to act as a fluorescent sensor for Brønsted and Lewis acids. rsc.orgresearchgate.net This compound forms complexes with boron trifluoride or trifluoroacetic acid, resulting in a shift of the photoabsorption and fluorescence bands to a longer wavelength region. rsc.orgresearchgate.net This is attributed to the enhanced basicity of the nitrogen atom in the pyridine (B92270) ring, caused by the electron-donating julolidine (B1585534) moiety. rsc.orgresearchgate.net
Furthermore, certain pyrido[3,4-b]indole derivatives have been shown to interact with biomolecules like DNA, leading to changes in their fluorescence. nih.gov Studies have confirmed a static quenching mechanism for the interaction between a specific probe and calf thymus DNA (ctDNA), indicating that the probe binds to the DNA helix. nih.gov These findings highlight the potential of functionalized pyrido[3,4-b]indoles in cellular imaging and as probes for detecting specific analytes.
Future Research Directions and Advanced Chemical Applications of 9 Ethoxy 9h Pyrido 3,4 B Indole
Development of Novel Synthetic Routes for 9-Ethoxy-9H-pyrido[3,4-b]indole Derivatives
The synthesis of pyrido[3,4-b]indole derivatives has traditionally been an active area of research, with established methods for various substitutions. researchgate.netresearchgate.net However, the development of novel and efficient synthetic routes specifically for this compound and its derivatives presents a compelling avenue for future research. Current synthetic strategies for related compounds, such as the Pictet-Spengler reaction, are foundational. unimi.it Future work could focus on one-pot syntheses, which have proven effective for related heterocyclic systems, to improve efficiency and yield. nih.gov
The introduction of the N-ethoxy group could be explored through various N-alkoxylation strategies. Research into the synthesis of 1-alkoxyindoles has demonstrated the feasibility of such modifications, which could be adapted for the pyrido[3,4-b]indole system. mdpi.com A key area of investigation will be to understand how the N-ethoxy group influences the reactivity of the pyridoindole core, particularly for further functionalization at other positions. For instance, studies on N-ethyl derivatives of 3-formyl-9H-pyrido[3,4-b]indole have shown altered reactivity in subsequent C-C bond-forming reactions, suggesting that the N-substituent plays a crucial role. nih.govbeilstein-journals.org
Future synthetic methodologies could also explore the use of modern catalytic systems to achieve regioselective functionalization of the 9-ethoxy-pyrido[3,4-b]indole scaffold, enabling the creation of a diverse library of derivatives for further study.
Table 1: Potential Synthetic Strategies for this compound Derivatives
| Synthetic Approach | Description | Potential Advantages | Key Research Focus |
| Modified Pictet-Spengler Reaction | Utilization of a tryptamine (B22526) precursor already bearing the N-ethoxy group. | Direct formation of the core structure with the desired N-substituent. | Synthesis of the N-ethoxylated tryptamine starting material. |
| Post-Cyclization N-Alkoxylation | Synthesis of the parent 9H-pyrido[3,4-b]indole followed by N-ethoxylation. | Allows for the use of well-established routes for the core synthesis. | Development of selective and high-yielding N-alkoxylation conditions. |
| One-Pot Multi-Component Reactions | Combining starting materials in a single reaction vessel to build the molecule. | Increased efficiency, reduced waste, and rapid library generation. | Optimization of reaction conditions and exploration of substrate scope. |
| Catalytic C-H Functionalization | Direct introduction of functional groups onto the pyridoindole backbone. | Atom economy and access to novel substitution patterns. | Identifying suitable catalysts for regioselective functionalization. |
Integration of this compound into Hybrid Molecular Architectures and Conjugates
The modular nature of the pyrido[3,4-b]indole scaffold makes it an excellent candidate for integration into hybrid molecular architectures and conjugates. beilstein-journals.orgbeilstein-journals.org Future research should focus on leveraging the 9-ethoxy derivative as a central building block for creating novel molecules with multifaceted properties.
One promising direction is the development of hybrids that combine the pyrido[3,4-b]indole core with other pharmacophores or functional moieties. For example, the synthesis of hybrid molecules where the 9-ethoxy-pyrido[3,4-b]indole is linked to a tetrazole ring has been explored for related tetrahydro-β-carbolines, aiming to create compounds with unique biological activity profiles. sciforum.net This approach could be extended to the aromatic 9-ethoxy derivative.
Furthermore, the creation of conjugates with targeting ligands, such as peptides or antibodies, could lead to the development of sophisticated chemical tools for probing biological systems or for targeted therapeutic applications. The 9-ethoxy group may influence the conformational flexibility and lipophilicity of the resulting conjugates, which are critical parameters for their biological function.
Exploration of this compound as a Tool in Chemical Biology
The inherent biological relevance of the pyrido[3,4-b]indole nucleus provides a strong rationale for exploring the applications of its 9-ethoxy derivative in chemical biology. chemimpex.comnih.gov
Application as a Fluorescent Probe or Imaging Agent in Biological Systems
A particularly exciting avenue for future research is the investigation of this compound as a fluorescent probe. The parent β-carboline scaffold is known to exhibit fluorescence, and substitutions on the ring system can modulate these properties. researchgate.net Studies on other pyrido[3,4-b]indole derivatives have shown that they can serve as fluorophores, with their emission characteristics being sensitive to the local environment. beilstein-journals.orgbeilstein-journals.org For instance, research on 9H-pyrido[2,3-b]indoles has demonstrated their potential as fluorescent probes for sensing pH changes and interacting with biomolecules like DNA. nih.gov
The introduction of the 9-ethoxy group could have a significant impact on the photophysical properties of the pyrido[3,4-b]indole core. It may alter the electron density of the aromatic system, potentially leading to shifts in the absorption and emission maxima, as well as changes in the quantum yield and Stokes shift. Future studies should systematically characterize the fluorescence properties of this compound and its derivatives in various solvents and biological media. This could pave the way for their use as fluorescent labels for biomolecules or as imaging agents for visualizing specific cellular components or processes.
Table 2: Comparison of Fluorescence Properties of Related Pyridoindole Derivatives
| Compound/Derivative Class | Observed Fluorescence Characteristics | Potential Influence of 9-Ethoxy Group | Reference |
| C-3 Substituted Pyrido[3,4-b]indoles | Exhibit excellent fluorescence with solvent-dependent intensity. | May enhance quantum yield and tune emission wavelength. | beilstein-journals.orgbeilstein-journals.org |
| Betacarboline (9H-pyrido[3,4-b]indole) | Fluorescence is quenched by hydrogen bonding with pyridines. | The ethoxy group may sterically hinder intermolecular interactions, affecting quenching. | researchgate.net |
| 9H-pyrido[2,3-b]indoles | Show positive solvatochromic effects and can act as pH-sensitive probes. | Could lead to new probes with different pKa values and spectral responses. | nih.gov |
Advanced Computational Methodologies for Deeper Mechanistic Understanding and Predictive Design
Advanced computational methodologies are indispensable tools for accelerating the development and understanding of novel chemical entities. For this compound, computational studies can provide valuable insights into its structure, reactivity, and potential interactions with biological targets.
Molecular docking studies have been successfully employed for other pyrido[3,4-b]indole derivatives to predict their binding modes with proteins, such as in the context of anticancer drug discovery. researchgate.netunimi.it Similar in silico approaches can be applied to this compound to identify potential biological targets and to guide the design of derivatives with enhanced affinity and selectivity.
Furthermore, density functional theory (DFT) calculations can be used to investigate the electronic structure and reactivity of the molecule. This can help in understanding the mechanism of synthetic reactions and in predicting the photophysical properties, such as absorption and emission wavelengths, which is crucial for the development of fluorescent probes. The insights gained from these computational models will be instrumental in the predictive design of new this compound-based molecules with tailored properties for specific applications in chemistry and biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
